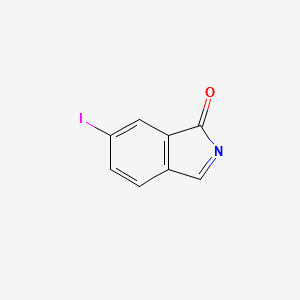

6-Iodoisoindol-1-one

Description

6-Iodoisoindol-1-one is a halogenated derivative of isoindolin-1-one, characterized by an iodine atom at the 6-position of the bicyclic isoindole scaffold. The iodine substituent introduces unique electronic and steric effects, which may influence reactivity, solubility, and biological activity compared to other 6-substituted analogs such as amino, chloro, methoxy, and hydroxy variants .

Propriétés

IUPAC Name |

6-iodoisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAXDSRPZALAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoindol-1-one typically involves the iodination of isoindol-1-one derivatives. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 6-position.

Industrial Production Methods: Industrial production of 6-Iodoisoindol-1-one may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: 6-Iodoisoindol-1-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of 6-Iodoisoindol-1-one can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindole derivatives.

Substitution: The iodine atom in 6-Iodoisoindol-1-one can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for these transformations.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: Oxidized isoindole derivatives.

Reduction: Reduced isoindole derivatives.

Substitution: Isoindole derivatives with substituted functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Iodoisoindol-1-one has been identified as a potential inhibitor of several key enzymes involved in cancer progression:

- Cyclin-dependent kinase 7 (CDK7) : Inhibition of CDK7 affects cell cycle regulation, making it a target for cancer therapy.

- Phosphoinositide 3-kinase gamma (PI3Kγ) : This enzyme is crucial in cancer cell proliferation and survival; inhibiting it can lead to reduced tumor growth.

Biological Studies

Research indicates that this compound plays a role in enzyme inhibition and molecular interactions:

- It has been shown to interact with inflammatory pathways, influencing the expression of pro-inflammatory factors such as iNOS and COX-2 while enhancing anti-inflammatory factors like IL-10 .

- The compound's unique structure allows it to act as an effective scaffold for designing new therapeutic agents targeting various diseases, including cancer and inflammation .

Materials Science

The unique structural properties of 6-Iodoisoindol-1-one make it a candidate for developing new materials with specific functionalities. Its iodine substitution may impart distinct chemical reactivity useful in creating advanced materials.

Anti-Cancer Activity

A study evaluated the anticancer potential of various isoindole derivatives, including 6-Iodoisoindol-1-one. The derivatives showed significant antiproliferative activity against human cancer cell lines (Caco-2 and HCT-116), inducing apoptosis and arresting the cell cycle at different phases. Structure-activity relationship (SAR) analysis indicated that halogenation enhances their biological activity .

Alzheimer’s Disease Research

Research has explored isoindoline derivatives as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. Compounds derived from 6-Iodoisoindol-1-one exhibited promising results in inhibiting acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 6-Iodoisoindol-1-one involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom at the 6-position can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, resulting in the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of 6-substituted isoindolin-1-one derivatives, derived from evidence on their structural analogs:

*Estimated values based on substituent trends.

Key Observations:

- Molecular Weight : The iodine substituent significantly increases molecular weight (~275 g/mol) compared to smaller substituents like chloro (167.59 g/mol) or methoxy (163.18 g/mol).

- Solubility: Polar groups (e.g., amino, methoxy) enhance aqueous solubility, whereas the bulky, hydrophobic iodine atom likely reduces solubility .

- pKa: Amino-substituted derivatives exhibit lower pKa (~4.01) due to the basic -NH₂ group, while iodo-substituted analogs may have higher pKa (~8–10) due to inductive electron-withdrawing effects .

6-Amino Derivatives (e.g., CAS 1234616-17-1):

6-Chloro Derivatives (e.g., CAS 58083-59-3):

- The electron-withdrawing chloro group enhances stability and may improve membrane permeability. Used in synthetic chemistry for cross-coupling reactions .

6-Methoxy and 6-Hydroxy Derivatives:

- Methoxy groups increase topological polar surface area (38.33 Ų), enhancing solubility and bioavailability .

6-Iodo Derivatives (Hypothetical):

- Iodine’s size and polarizability may facilitate interactions with hydrophobic protein pockets.

- Potential applications in radiopharmaceuticals (e.g., iodine-131 labeling) or as intermediates in Suzuki-Miyaura couplings due to iodine’s reactivity in cross-coupling reactions .

Activité Biologique

6-Iodoisoindol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antimicrobial, anticancer, and antileishmanial properties.

Synthesis and Characterization

The synthesis of 6-Iodoisoindol-1-one typically involves halogenation reactions of isoindole derivatives. The introduction of the iodine atom enhances the compound's lipophilicity and biological activity. Characterization methods include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole, including 6-Iodoisoindol-1-one, exhibit promising antimicrobial properties. For instance, a study reported that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin, indicating potential as effective antimicrobial agents .

| Compound | Inhibition Zone (mm) | Comparison |

|---|---|---|

| 6-Iodoisoindol-1-one | 15 | Comparable to Gentamicin |

| Gentamicin | 16 | Standard antibiotic |

Anticancer Activity

The anticancer potential of 6-Iodoisoindol-1-one has been evaluated against various cancer cell lines. One notable study found that compounds with this structure induced apoptosis in human cancer cell lines such as Caco-2 and HCT-116. The mechanism involved cell cycle arrest and activation of apoptotic pathways, suggesting its role as a candidate for cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Caco-2 | 10.5 | Apoptosis induction |

| HCT-116 | 8.3 | Cell cycle arrest |

Antileishmanial Activity

6-Iodoisoindol-1-one derivatives have also shown activity against Leishmania tropica. One study reported an IC50 value of 0.0478 µM for one derivative, outperforming traditional treatments like Glucantime. This highlights the compound's potential in treating leishmaniasis .

Structure-Activity Relationship (SAR)

The biological activities of isoindole derivatives are closely linked to their structural features. The presence of halogens, particularly iodine, enhances lipophilicity and biological interactions with target sites. SAR studies indicate that modifications at various positions on the isoindole ring can significantly influence the compound's efficacy .

Case Studies

Several case studies have illustrated the practical applications of 6-Iodoisoindol-1-one in drug development:

- Anticancer Applications : A research group synthesized a series of isoindole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited better anticancer activity.

- Antimicrobial Studies : Another study focused on the synthesis of various halogenated isoindoles and evaluated their antibacterial properties against resistant strains, showing promising results that could lead to new antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.